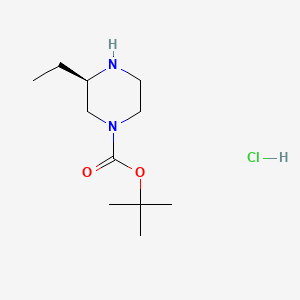

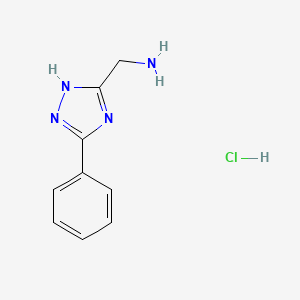

(R)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

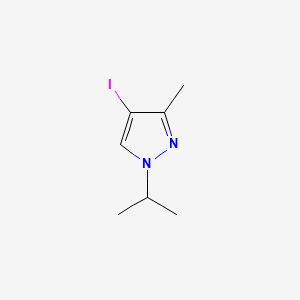

“®-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride” is a chemical compound used in scientific research. It offers versatile applications, aiding in the development of novel therapies and drug discoveries due to its unique properties. The compound has a CAS number of 1217462-84-4 .

Molecular Structure Analysis

The molecular formula of “®-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride” is C11H23ClN2O2 . The InChI code is 1S/C11H22N2O2/c1-5-9-8-13 (7-6-12-9)10 (14)15-11 (2,3)4/h9,12H,5-8H2,1-4H3 . The molecular weight is 250.77 .Physical And Chemical Properties Analysis

The compound “®-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride” has a molecular weight of 250.77 . It should be stored sealed in a dry room at room temperature . No additional physical or chemical properties were found in the sources I accessed.Aplicaciones Científicas De Investigación

Biodegradation of Gasoline Ethers

A review focused on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater, which shares structural similarities with the query compound. It details the microbial degradation pathways and environmental fate of gasoline ethers, highlighting the role of specific microorganisms and enzymes involved in the degradation process (Thornton et al., 2020).

Chemical Recycling of Polymers

Research on the chemical recycling of poly(ethylene terephthalate) (PET) from post-consumer bottles, discussing various techniques such as hydrolysis and glycolysis for recovering monomers that can be repolymerized. This paper demonstrates the potential of chemical recycling in contributing to raw material conservation and energy saving (Karayannidis & Achilias, 2007).

Decomposition of Methyl Tert-Butyl Ether

A study on the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor, exploring a novel method for the decomposition and conversion of MTBE into less harmful compounds (Hsieh et al., 2011).

Microbial Degradation of Fuel Oxygenates

A comprehensive review on the microbial degradation of fuel oxygenates like MTBE and tert-butyl alcohol (TBA) in the subsurface environment, discussing the degradation mechanisms, pathways, and the role of specific microbial communities (Schmidt et al., 2004).

Synthetic Routes of Vandetanib

An analysis of synthetic routes for vandetanib, a therapeutic compound, highlighting the use of tert-butyl piperidine-1-carboxylate derivatives in the synthesis process. This paper emphasizes the efficiency and commercial viability of different synthetic approaches (Mi, 2015).

Propiedades

IUPAC Name |

tert-butyl (3R)-3-ethylpiperazine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2.ClH/c1-5-9-8-13(7-6-12-9)10(14)15-11(2,3)4;/h9,12H,5-8H2,1-4H3;1H/t9-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEAANDQXILMETG-SBSPUUFOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCN1)C(=O)OC(C)(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CN(CCN1)C(=O)OC(C)(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662483 |

Source

|

| Record name | tert-Butyl (3R)-3-ethylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride | |

CAS RN |

1217462-84-4 |

Source

|

| Record name | tert-Butyl (3R)-3-ethylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(Benzo[b]thiophen-2-yl)pyridin-3-ol](/img/structure/B567797.png)

![2',3-Dichloro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B567807.png)

![2-Amino-4-(4-chloro-2-(2-(4-fluoro-1H-pyrazol-1-yl)ethoxy)-6-methylphenyl)-N-(2,2-difluoropropyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B567811.png)

![Tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate](/img/structure/B567815.png)